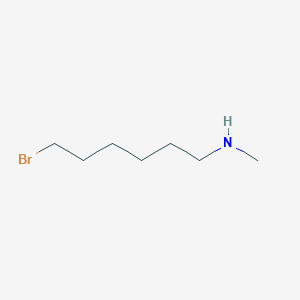

6-Bromo-N-methylhexan-1-amine

Description

Significance of Halogenated Amines as Chemical Intermediates

Halogenated amines are crucial intermediates in organic synthesis due to their ability to participate in a wide array of chemical reactions. mt.comtcichemicals.com The presence of a halogen atom, such as bromine, chlorine, or iodine, introduces a reactive site for nucleophilic substitution and cross-coupling reactions. tcichemicals.com This allows for the introduction of various functional groups, thereby expanding the molecular diversity of synthetic products. mt.com

The carbon-halogen bond can be readily cleaved to form carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex molecules. mt.com For example, halogenated compounds are key starting materials in widely used cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. tcichemicals.com Furthermore, the halogen can be replaced by other nucleophiles, such as hydroxides, cyanides, or azides, to yield a variety of derivatives including alcohols, nitriles, and other amines. pressbooks.publibretexts.org This versatility makes halogenated amines indispensable tools for synthetic chemists in the pharmaceutical, agrochemical, and materials science industries. tcichemicals.com

Halogenated amines can also act as bifunctional reagents, where both the halogen and the amine group participate in a reaction sequence. organic-chemistry.org This dual reactivity can be exploited in the synthesis of heterocyclic compounds through intramolecular cyclization reactions, where the amine nitrogen acts as a nucleophile, attacking the carbon atom bearing the halogen. wikipedia.org This approach is efficient for constructing cyclic structures like aziridines, azetidines, and pyrrolidines. wikipedia.org

Overview of N-Methylated Amine Scaffolds in Modern Organic Chemistry

N-methylated amine scaffolds are prevalent structural motifs in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. acs.orgacs.org The N-methyl group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Consequently, the introduction of an N-methyl group is a common strategy in drug discovery and development to optimize the pharmacological profile of lead compounds. acs.org

The synthesis of N-methylated amines has been an area of intense research. acs.orgresearchgate.net Traditional methods often involve the use of hazardous methylating agents like methyl iodide or dimethyl sulfate. acs.org More recent and sustainable approaches focus on the use of safer and more economical C1 sources like methanol (B129727) or carbon dioxide, often in conjunction with transition metal catalysts. researchgate.netijsrch.com The development of selective N-methylation reactions is crucial, as the reactivity of primary and secondary amines can lead to mixtures of mono- and di-methylated products. researchgate.net

N-methylated amines are not only important as final products but also serve as key intermediates in further chemical transformations. benthamscience.com The lone pair of electrons on the nitrogen atom retains its nucleophilic character, allowing for further functionalization. The presence of the methyl group can also sterically and electronically influence subsequent reactions at or near the nitrogen atom.

Contextualizing 6-Bromo-N-methylhexan-1-amine within the Landscape of Alkyl Halide and Amine Chemistry

This compound is a bifunctional molecule that contains both a primary alkyl bromide and a secondary N-methylamine. nih.gov This structure places it at the intersection of alkyl halide and amine chemistry, making it a versatile building block for a variety of synthetic applications.

The alkyl bromide portion of the molecule is susceptible to nucleophilic substitution reactions (SN2), where the bromine atom acts as a leaving group. pressbooks.publumenlearning.com This allows for the introduction of a wide range of nucleophiles at the 6-position of the hexyl chain. The secondary amine group, on the other hand, is nucleophilic and can react with electrophiles. lumenlearning.commasterorganicchemistry.com For instance, it can be further alkylated, acylated, or participate in reactions with carbonyl compounds.

The dual functionality of this compound allows for several synthetic strategies. One possibility is the selective reaction at one functional group while leaving the other intact for a subsequent transformation. For example, the bromine could be displaced by a nucleophile, and the resulting product could then undergo a reaction at the N-methylamino group. Alternatively, both functional groups can be involved in a single transformation, such as an intramolecular cyclization to form a seven-membered heterocyclic ring, N-methylazepane, under appropriate basic conditions.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrN/c1-9-7-5-3-2-4-6-8/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEOPDQVMADQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Bromo N Methylhexan 1 Amine

Intramolecular Cyclization Reactions of N-Methylated Bromoamines

The presence of both a nucleophile (the N-methylamino group) and a leaving group (bromide) within the same molecule, separated by a flexible six-carbon chain, facilitates intramolecular cyclization reactions.

Mechanisms of Ring Closure Involving Internal Nitrogen and Halogen Centers

The primary mechanism for the intramolecular cyclization of 6-Bromo-N-methylhexan-1-amine is an internal nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the secondary amine acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted process involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

The reaction is typically promoted by a base to deprotonate the secondary amine, increasing its nucleophilicity, although the inherent nucleophilicity of the amine can be sufficient under thermal conditions. The kinetics of this ring-closure are highly dependent on concentration; the reaction is favored at high dilution, which minimizes competing intermolecular reactions. The formation of a seven-membered ring is thermodynamically feasible, leading to a stable heterocyclic product. The transition state involves a large ring structure, which is generally less favored entropically than smaller rings, but the flexibility of the hexyl chain allows the reactive centers to achieve the necessary proximity for cyclization to occur.

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds from this compound

The intramolecular cyclization of this compound provides a direct route to the synthesis of a specific nitrogen-containing heterocycle: N-methylazepane. Azepanes, seven-membered saturated nitrogen heterocycles, are important structural motifs in various biologically active compounds and pharmaceuticals.

The synthesis is typically achieved by heating this compound in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The base facilitates the reaction by ensuring the amine is in its more nucleophilic free base form. The reaction proceeds via the SN2 mechanism described previously, yielding the cyclic product. This transformation is a key example of how bifunctional linear molecules can serve as precursors for valuable heterocyclic scaffolds. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, and their synthesis from readily available precursors is a significant area of research nih.govbeilstein-journals.orgopenmedicinalchemistryjournal.com.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Product | Heterocyclic Scaffold |

|---|---|---|

| This compound | N-methylazepane | Azepane |

Intermolecular Reactions of the Bromo-Substituent

The primary alkyl bromide functionality of this compound is a key site for intermolecular reactions, allowing for the introduction of a wide array of functional groups through substitution or coupling reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles

The carbon-bromine bond is susceptible to attack by a variety of external nucleophiles in SN2 reactions, where the bromine atom is displaced as a leaving group . This allows for the covalent attachment of diverse chemical moieties to the hexyl chain, making the compound a useful intermediate for elaborating molecular structures. The secondary amine may need to be protected (e.g., as a carbamate) to prevent it from competing as a nucleophile.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product | Functional Group Introduced |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | 7-(methylamino)heptanenitrile | Nitrile |

| Azide | Sodium Azide (NaN₃) | 6-azido-N-methylhexan-1-amine | Azide |

| Alkoxide | Sodium Ethoxide (NaOEt) | 6-ethoxy-N-methylhexan-1-amine | Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-methyl-6-(phenylthio)hexan-1-amine | Thioether |

| Hydroxide | Sodium Hydroxide (NaOH) | 6-(methylamino)hexan-1-ol | Alcohol |

Transition-Metal Catalyzed Cross-Coupling Reactions at the Bromine Center

The alkyl bromide moiety can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds researchgate.netdoabooks.orgrsc.org. These reactions typically employ palladium, copper, or nickel catalysts to couple the alkyl halide with organometallic or other reagents. Such transformations significantly expand the synthetic utility of this compound, enabling the incorporation of aryl, vinyl, and alkynyl groups.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst Example | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C(sp³)–C(sp²) | 6-aryl-N-methylhexan-1-amine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp³)–C(sp) | N-methyl-oct-7-yn-1-amine derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | C(sp³)–C(sp²) | 6-alkenyl-N-methylhexan-1-amine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ | C(sp³)–N | N-methylhexane-1,6-diamine derivative |

Transformations Involving the Secondary Amine Functionality

The secondary amine group in this compound is a reactive nucleophilic and basic center. It can undergo a variety of chemical transformations, which can be used to build more complex molecules or to protect the amine during reactions at the alkyl bromide terminus. The lone pair of electrons on the nitrogen allows for further functionalization .

Key transformations include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base yields N-acyl derivatives (amides). This is often used as a protection strategy or to introduce amide functionalities.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides, which are stable functional groups and can also serve as protecting groups.

Alkylation: The secondary amine can be further alkylated with other alkyl halides to form tertiary amines. Exhaustive alkylation leads to the formation of quaternary ammonium (B1175870) salts.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a tertiary amine with a new substituent.

Boc Protection: The amine can be protected by reacting with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form a tert-butyloxycarbonyl (Boc) protected amine. This carbamate (B1207046) is stable to many reaction conditions and can be easily removed later with acid, making it a common tactic in multi-step synthesis.

Table 4: Common Reactions at the Secondary Amine Center

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Alkylation | Methyl Iodide | Tertiary Amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Tertiary Amine (N-isopropyl) |

| Boc Protection | (Boc)₂O | Boc Carbamate |

Further N-Alkylation and Quaternization Reactions

The secondary amine functionality of this compound can undergo further alkylation to yield tertiary amines and subsequently quaternary ammonium salts. This process typically involves a two-step sequence. The first step is the reaction of the secondary amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

| Step | Reaction | Reactants | Product |

| 1 | N-Alkylation | This compound, Alkyl Halide (R-X) | N-Alkyl-6-bromo-N-methylhexan-1-amine (a tertiary amine) |

| 2 | Quaternization (Menschutkin Reaction) | N-Alkyl-6-bromo-N-methylhexan-1-amine, Alkyl Halide (R'-X) | N-Alkyl-N'-alkyl-6-bromo-N-methylhexan-1-aminium halide (a quaternary ammonium salt) |

Formation of Amides, Ureas, and Other Nitrogen-Containing Linkages

The nucleophilic character of the secondary amine in this compound allows for the formation of various nitrogen-containing functional groups, including amides, ureas, and sulfonamides.

Amide Formation: The reaction of this compound with acyl chlorides or acid anhydrides leads to the formation of amides. This acylation reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. A common set of conditions for this transformation is the Schotten-Baumann reaction, which is typically performed with an acyl chloride and a base in a two-phase system of water and an organic solvent.

Urea Formation: Substituted ureas can be synthesized by reacting this compound with isocyanates. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This reaction is generally straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), without the need for a base.

Sulfonamide Formation: The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. Similar to amide formation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is a commonly used base and can also serve as the solvent for this transformation.

| Linkage | Reactant 1 | Reactant 2 | Typical Conditions | Product |

| Amide | This compound | Acyl Chloride (RCOCl) | Base (e.g., pyridine, triethylamine) | N-(6-bromohexyl)-N-methylacetamide (example) |

| Urea | This compound | Isocyanate (R-N=C=O) | Room temperature, inert solvent (e.g., THF, DCM) | 1-(6-bromohexyl)-1-methyl-3-alkylurea (example) |

| Sulfonamide | This compound | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., pyridine) | N-(6-bromohexyl)-N-methylbenzenesulfonamide (example) |

Derivatization for Enhanced Reactivity or Specific Chemical Functions

The dual functionality of this compound allows for its derivatization to enhance its reactivity or to impart specific chemical functions, making it a valuable linker in various applications, including the synthesis of radiolabeled compounds and the preparation of affinity chromatography resins.

One key derivatization strategy involves modifying one of the functional groups to allow for a specific subsequent reaction while the other functional group remains available for further transformation. For instance, the bromo group can be displaced by a nucleophile to introduce a new functionality, and the secondary amine can then be used for conjugation.

Application in Radiolabeling: Bromoalkylamines can serve as precursors in the synthesis of radiolabeled compounds. For example, a radioactive isotope, such as carbon-14, can be incorporated into an alkylating agent which is then reacted with the amine to introduce the radiolabel. Alternatively, the bromo group can be substituted by a radiolabeled nucleophile. These radiolabeled molecules are crucial tracers in drug metabolism and pharmacokinetic studies.

Application in Affinity Chromatography: The amino group of this compound can be used to immobilize ligands onto a solid support for affinity chromatography. The bromo end of the molecule can be reacted with a suitable functional group on a chromatography resin, such as a thiol or an amine, to form a stable covalent bond. The secondary amine is then available for the attachment of a specific ligand that can bind to a target molecule. This creates a stationary phase capable of selectively capturing the target from a complex mixture.

| Application | Derivatization Strategy | Resulting Functionality |

| Radiolabeling | Reaction with a radiolabeled alkylating agent at the amine or substitution of the bromide with a radiolabeled nucleophile. | Introduction of a radioactive isotope for tracing purposes. |

| Affinity Chromatography | Covalent attachment to a solid support via the bromo group, followed by ligand coupling to the amine. | Creation of a functionalized resin for the selective purification of biomolecules. |

Radical Reactions and Mechanistic Insights in Halogenated Amine Chemistry

While ionic reactions at the amine and alkyl bromide functionalities are common, the presence of a halogen atom also opens up pathways for radical chemistry. A classic example of a radical reaction involving halogenated amines is the Hofmann-Löffler-Freytag reaction. This reaction provides a method for the synthesis of pyrrolidines and piperidines from N-haloamines.

For this compound to undergo this reaction, it would first need to be converted to an N-haloamine, for example, by reaction with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to form the corresponding N-chloro or N-bromo derivative.

The mechanism of the Hofmann-Löffler-Freytag reaction proceeds through a series of radical steps, typically initiated by heat or UV light in the presence of a strong acid:

Homolytic Cleavage: The N-halogen bond of the protonated N-haloamine undergoes homolytic cleavage to generate a nitrogen-centered radical cation.

Intramolecular Hydrogen Atom Transfer: The highly reactive nitrogen radical cation abstracts a hydrogen atom from the δ-carbon (the fifth carbon from the nitrogen) via a 1,5-hydrogen atom transfer. This step is favored due to the formation of a stable six-membered ring transition state. This transfer results in the formation of a carbon-centered radical.

Halogen Transfer: The carbon radical then abstracts a halogen atom from another molecule of the N-haloamine, propagating the radical chain and forming a δ-haloamine.

Cyclization: Upon treatment with a base, the δ-haloamine undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the amine nitrogen displaces the halide to form the cyclic pyrrolidine (B122466) product. In the case of a derivatized this compound, this would lead to a substituted N-methylpyrrolidine.

This reaction provides significant mechanistic insight into the chemistry of halogenated amines, demonstrating the potential for remote C-H functionalization through radical intermediates. The regioselectivity of the hydrogen atom transfer is a key feature, with the 1,5-shift being kinetically and thermodynamically favored, leading predominantly to the formation of five-membered rings.

| Step | Description | Intermediate/Product |

| 1 | N-Halogenation | N-halo-6-bromo-N-methylhexan-1-amine |

| 2 | Initiation (Homolytic Cleavage) | Nitrogen-centered radical cation |

| 3 | 1,5-Hydrogen Atom Transfer | Carbon-centered radical at C-5 |

| 4 | Halogen Abstraction | 5-halo-6-bromo-N-methylhexan-1-amine |

| 5 | Cyclization (with base) | 1-methyl-2-(bromomethyl)pyrrolidine |

Advanced Analytical Characterization Techniques for 6 Bromo N Methylhexan 1 Amine and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 6-Bromo-N-methylhexan-1-amine and for confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key diagnostic signals include a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (–CH₂Br) and a singlet for the N-methyl group (–NCH₃) around 2.4 ppm. The protons on the carbon adjacent to the nitrogen (–CH₂N–) typically appear as a triplet around 2.6 ppm. The remaining methylene groups in the hexane (B92381) chain produce a series of multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift of approximately 34 ppm. The carbon of the N-methyl group would appear around 36 ppm, while the carbon adjacent to the nitrogen in the hexyl chain (C-N) would be found near 52 ppm. The other four methylene carbons of the hexyl chain would have distinct signals in the 25–33 ppm range.

| Assignment | ¹H NMR Chemical Shift (ppm) | Multiplicity | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| Br-CH₂- | ~3.40 | Triplet | ~33.8 |

| -CH₂-CH₂Br | ~1.85 | Quintet | ~32.5 |

| -CH₂-CH₂-CH₂- | ~1.45 | Multiplet | ~27.8 |

| -CH₂-CH₂-N- | ~1.55 | Multiplet | ~26.2 |

| -CH₂-N- | ~2.60 | Triplet | ~51.5 |

| N-CH₃ | ~2.43 | Singlet | ~36.1 |

| N-H | Variable | Broad Singlet | N/A |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 194.11 g/mol . nih.gov The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, the most likely α-cleavage would result in the loss of the bromopentyl radical to form a stable iminium ion, which would be observed as the base peak in the spectrum.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 193/195 | [C₇H₁₆BrN]⁺ | Molecular Ion |

| 44 | [CH₂=NHCH₃]⁺ | α-cleavage (loss of C₅H₁₀Br radical) |

| 114 | [M - Br]⁺ | Loss of bromine radical |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, the direct analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.com

An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for detecting the bromo-functionalized end of the molecule. gcms.czmeasurlabs.com The sensitivity of the ECD allows for the detection of trace amounts of this compound. To improve chromatographic performance and enhance the sensitivity of the amine functional group to ECD, derivatization is often employed.

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a buffer. Since this compound lacks a strong chromophore, UV detection can be challenging at low concentrations. hta-it.com Detection is typically performed at a low wavelength, such as 210 nm, where the amine functional group has some absorbance. For quantitative analysis, derivatization to introduce a UV-active or fluorescent tag is often preferred.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Detector | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. libretexts.orgresearchgate.net For this compound, both the amine and the alkyl bromide functionalities can be targeted to improve detectability in GC and HPLC.

For GC-ECD Analysis: To increase the volatility and decrease the polarity of the amine, and to make it highly sensitive to ECD, acylation with fluorinated anhydrides such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) is a common strategy. gcms.cznih.gov This converts the secondary amine into a perfluoroacyl amide, which is highly electronegative and gives a strong signal with an ECD.

For HPLC-UV/Fluorescence Analysis: To enhance detection in HPLC, the alkyl bromide can be reacted with a nucleophilic reagent that contains a strong chromophore or fluorophore. For instance, reaction with a phenoxide or a naphthoxide can introduce a UV-active aromatic ring. libretexts.org Alternatively, the secondary amine can be derivatized with reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield highly fluorescent derivatives, enabling very low detection limits. mdpi.com

Absence of Published Crystallographic Data for this compound and its Derivatives

A thorough search of available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for the compound this compound or its direct derivatives. Consequently, a detailed analysis of its solid-state structure, including specific unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray crystallography, cannot be provided at this time.

X-ray crystallography is an indispensable analytical technique in chemistry for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides definitive proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be precisely determined.

For a compound like this compound, a bifunctional molecule containing both a secondary amine and a primary alkyl bromide, X-ray crystallography would offer invaluable insights. It would confirm the conformation of the hexyl chain, the precise bond angles and lengths of the C-N and C-Br bonds, and reveal how the molecules pack together in a crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions and, potentially, hydrogen bonding involving the amine group, which would be clearly elucidated.

While detailed experimental data is not available, a hypothetical crystallographic analysis would be presented in a structured format. Typically, this would include a data table summarizing the key crystallographic parameters.

Hypothetical Crystallographic Data Table for a Derivative of this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Parameter | Value |

|---|---|

| Empirical Formula | CₓHᵧBrNZ |

| Formula Weight | --- g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | 90 |

| β (°) | --- |

| γ (°) | 90 |

| Volume (ų) | --- |

| Z | --- |

| Density (calculated) (g/cm³) | --- |

The detailed research findings would then discuss the significance of these parameters, such as how the unit cell dimensions and space group describe the symmetry and repeating unit of the crystal. The discussion would also focus on intramolecular features, like the conformation of the N-methyl and bromo-hexyl groups, and intermolecular interactions that dictate the crystal packing.

The absence of such published data for this compound or its derivatives suggests that single crystals suitable for X-ray diffraction may not have been grown, or the analyses have not been performed or published in the accessible literature. Therefore, the definitive solid-state structure of this compound remains undetermined by this technique.

Computational and Theoretical Investigations of N Methylated Bromoamines

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-methylated bromoamines. These studies provide detailed information about the distribution of electrons within the molecule, which in turn governs its stability and reactivity.

The electronic structure of 6-Bromo-N-methylhexan-1-amine is characterized by the interplay between the electron-withdrawing bromine atom and the electron-donating N-methylamino group. This creates a distinct electronic profile along the hexyl chain. Key parameters obtained from quantum chemical calculations include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charges, and the electrostatic potential map. The HOMO is typically localized around the nitrogen atom of the amine, indicating its nucleophilic character, while the LUMO is often associated with the anti-bonding orbital of the C-Br bond, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.

Reactivity profiles can be further elucidated using conceptual DFT descriptors. These descriptors, such as Fukui functions and local softness, predict the most probable sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations consistently identify the nitrogen atom as a primary site for electrophilic attack or protonation, and the carbon atom attached to the bromine as the key site for nucleophilic substitution.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.54 eV | Indicates the energy of the highest energy electrons, localized on the N atom, suggesting nucleophilicity. |

| LUMO Energy | 0.78 eV | Represents the energy of the lowest energy unoccupied orbital, associated with the C-Br bond, indicating a site for nucleophilic attack. |

| HOMO-LUMO Gap | 9.32 eV | A large gap suggests high kinetic stability. |

| Mulliken Charge on N | -0.58 e | Confirms the high electron density on the nitrogen atom, making it a nucleophilic center. |

| Mulliken Charge on C-Br | 0.15 e | Indicates the electrophilic nature of the carbon atom bonded to bromine. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical studies provide insights into the static electronic properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for understanding how they interact with other molecules, including solvents or biological macromolecules. nih.govnih.gov

The long, flexible hexyl chain of this compound can adopt a multitude of conformations. MD simulations can sample these different conformations by solving Newton's equations of motion for the atoms in the molecule, allowing researchers to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its reactivity and physical properties. For instance, certain conformations may be more favorable for intramolecular reactions or for binding to a specific receptor site.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. researchgate.netnih.govfrontiersin.org By simulating the bromoamine in a solvent box (e.g., water or an organic solvent), it is possible to analyze the formation and dynamics of hydrogen bonds between the amine group and solvent molecules, as well as weaker van der Waals interactions. nih.govfrontiersin.org These simulations can reveal how the solvent structure around the molecule influences its conformational preferences and reactivity. In the context of drug design, MD simulations can be used to model the interaction of this compound with a target protein, providing insights into binding affinity and the specific interactions that stabilize the complex. frontiersin.org

| Interaction Type | Interacting Groups | Average Lifetime | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H --- O(water) | 2.5 ps | Solvation of the polar amine head group, influencing its availability for reaction. |

| Hydrogen Bond | N --- H(water) | 1.8 ps | Acts as a hydrogen bond acceptor, contributing to its solubility in protic solvents. |

| Halogen Bond | C-Br --- O(water) | 0.5 ps | Weak interaction that contributes to the overall solvation of the molecule. |

| van der Waals | Hexyl Chain --- Water | N/A | Hydrophobic interactions that influence the molecule's conformational preferences in water. |

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Understanding the detailed step-by-step mechanism of a chemical reaction is crucial for controlling its outcome and optimizing reaction conditions. Advanced computational modeling, particularly the calculation of potential energy surfaces, allows for the elucidation of reaction pathways for N-methylated bromoamines. researchgate.netresearchgate.net

By mapping the energy of the system as a function of the geometric changes that occur during a reaction, it is possible to identify transition states—the highest energy points along the reaction coordinate—and intermediates. nih.gov The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. nih.gov

For this compound, computational modeling can be used to investigate various reactions, such as intramolecular cyclization to form N-methylazepane, or intermolecular substitution reactions at the C-Br bond. For the intramolecular cyclization, calculations would model the approach of the nitrogen nucleophile to the electrophilic carbon, the breaking of the C-Br bond, and the formation of the new C-N bond. These calculations can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism and can predict the activation energy, which can then be compared with experimental kinetic data. nih.govnih.gov Isotope effect calculations can also be performed to further validate the proposed mechanism. nih.gov

| Reaction Pathway | Mechanism | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Intramolecular SN2 Cyclization | Concerted | 22.5 | Favored at higher temperatures or with non-nucleophilic solvents. |

| Intermolecular SN2 with OH- | Concerted | 18.2 | Dominant pathway in the presence of strong external nucleophiles. |

| E2 Elimination with a strong base | Concerted | 25.8 | Minor product, becomes more significant with sterically hindered bases. |

Prediction of Steric and Electronic Effects on Reaction Stereoselectivity and Regioselectivity

When a reaction can lead to multiple products, predicting the selectivity (which product is favored) is a key challenge in organic chemistry. Computational models are highly effective at predicting how the steric (size and shape) and electronic properties of a molecule influence the stereoselectivity (3D arrangement of atoms) and regioselectivity (position of reaction) of a reaction. chemrxiv.orgnih.govchemrxiv.orgnih.govresearchgate.net

For reactions involving N-methylated bromoamines, computational methods can be used to model the transition states leading to different products. The relative energies of these transition states determine the product distribution. For example, in an intermolecular substitution reaction on a chiral derivative of this compound, calculations can predict whether the reaction will proceed with inversion or retention of stereochemistry by comparing the energies of the respective transition states. nih.gov

| Potential Reaction Site | Controlling Factors | Predicted Major Product | Rationale |

|---|---|---|---|

| C1 (attached to N) | Electronic (nucleophilicity of N) | Alkylation at N | If the reactant is an electrophile, the high electron density on the nitrogen makes it the most reactive site. |

| C6 (attached to Br) | Electronic (electrophilicity of C) & Steric | Substitution at C6 | If the reactant is a nucleophile, the C-Br bond is the primary site of attack. Steric hindrance around the nucleophile can affect the rate. |

| Protons on C5 or C7 | Steric (accessibility of protons) | Elimination Product | In the presence of a strong, bulky base, elimination to form an alkene may compete with substitution. |

Prospective Research Directions and Synthetic Utility of 6 Bromo N Methylhexan 1 Amine

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

6-Bromo-N-methylhexan-1-amine serves as a highly adaptable precursor in the synthesis of intricate organic molecules due to its dual reactivity. The presence of both a primary alkyl bromide and a secondary N-methylamine within the same molecule allows for a range of selective chemical transformations.

The alkyl bromide moiety is susceptible to nucleophilic substitution reactions (SN2), where the bromine atom functions as an effective leaving group. This enables the introduction of a wide array of nucleophiles at the 6-position of the hexyl chain. Conversely, the secondary amine is nucleophilic and can react with various electrophiles. This dual functionality permits several synthetic strategies, including the selective reaction at one functional group while preserving the other for subsequent modifications. For instance, the bromine can be displaced by a nucleophile, and the resulting product can then undergo a reaction at the N-methylamino group.

This bifunctionality is particularly valuable in the construction of heterocyclic compounds through intramolecular cyclization. Under appropriate basic conditions, the amine nitrogen can act as a nucleophile, attacking the carbon atom bearing the bromine, leading to the formation of a seven-membered heterocyclic ring, specifically N-methylazepane.

The table below summarizes the key reactive sites of this compound and their potential transformations in the synthesis of complex molecules.

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Structure/Functionality |

| C-Br bond | Nucleophilic Substitution | R-OH, R-SH, R-NH2, CN-, N3- | Ethers, thioethers, amines, nitriles, azides |

| Cross-Coupling Reactions | Organometallics (e.g., Grignard, organocuprates) | Carbon-carbon bond formation | |

| N-H bond | Alkylation, Acylation | Alkyl halides, acyl chlorides, anhydrides | Tertiary amines, amides |

| Reductive Amination | Aldehydes/ketones, reducing agent | Tertiary amines with diverse substituents | |

| Both sites | Intramolecular Cyclization | Base | N-methylazepane ring system |

Exploration in Macrocyclization and Oligomerization Strategies for Novel Architectures

The bifunctional nature of this compound makes it a promising candidate for use in macrocyclization and oligomerization reactions, enabling the synthesis of novel molecular architectures with unique properties.

In macrocyclization, the compound can act as a flexible linker. For example, a reaction with a dicarboxylic acid under high-dilution conditions could lead to the formation of a macrocyclic lactam. Similarly, reaction with another bifunctional molecule could produce larger macrocyclic structures. The N-methyl group in these macrocycles can influence their conformation and binding properties.

For oligomerization and polymerization, this compound can be used as a monomer. Step-growth polymerization could be achieved through the reaction of the amine with a diacyl chloride or a similar difunctional electrophile, while the bromo-terminated end could be functionalized for other types of polymerization. The resulting polymers would feature regularly spaced N-methylated nitrogen atoms along the backbone, which could have interesting properties for applications in materials science or as polyamines with potential biological activity.

The following table outlines potential strategies for the use of this compound in the construction of macrocycles and oligomers.

| Strategy | Reaction Type | Potential Co-reactant | Resulting Architecture |

| Macrocyclization | Intramolecular Cyclization | - (self-cyclization) | N-methylazepane |

| Intermolecular Condensation | Dicarboxylic acids, Diols | Macrocyclic diamides, macrocyclic ethers | |

| Oligomerization | Step-growth Polymerization | Diacyl chlorides, Diisocyanates | Polyamides, Polyureas |

| Chain-growth Polymerization | (after functionalization of the bromine) | Polymers with pendant N-methylhexylamine groups |

Future Directions in Catalytic Transformations and Methodological Innovations

Future research on this compound is likely to focus on the development of novel catalytic transformations to enhance its synthetic utility. Modern catalytic methods offer opportunities for more efficient, selective, and environmentally benign reactions.

Catalytic C-N Cross-Coupling: Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-N bonds. Applying these methods to this compound could allow for the coupling of a wide range of nitrogen nucleophiles under milder conditions than traditional methods.

Catalytic C-H Functionalization: A particularly exciting area of research is the catalytic functionalization of C-H bonds. acs.orgresearchgate.netu-tokyo.ac.jpscispace.com For N-methylated amines, it is possible to selectively activate C-H bonds adjacent to the nitrogen atom. This could open up new avenues for the late-stage functionalization of molecules derived from this compound, allowing for the introduction of new functional groups without the need for pre-installed reactive handles.

Innovations in N-Methylation: While this compound already possesses an N-methyl group, research into more sustainable and efficient N-methylation methodologies is ongoing. These new methods could be applied to the synthesis of analogues of this compound with different N-alkyl groups.

The table below highlights potential catalytic transformations and their significance.

| Catalytic Method | Metal Catalyst | Potential Transformation | Significance |

| C-N Cross-Coupling | Palladium, Copper | Formation of new C-N bonds at the bromine site | Milder reaction conditions, broader substrate scope |

| C-H Activation | Rhodium, Iridium, Palladium | Functionalization of C-H bonds adjacent to the nitrogen | Late-stage modification, increased molecular complexity |

| Catalytic N-Alkylation | Ruthenium, Iron | Synthesis of N-alkylated analogues | Access to a wider range of derivatives |

Design and Synthesis of Advanced N-Methylated Hexylamine (B90201) Scaffolds for Diverse Applications

N-methylated amine scaffolds are prevalent in a vast number of biologically active molecules, including pharmaceuticals. The N-methyl group can significantly impact a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the introduction of an N-methyl group is a common strategy in drug discovery and development to optimize the pharmacological profile of lead compounds.

This compound provides a valuable starting point for the design and synthesis of advanced N-methylated hexylamine scaffolds. The flexible hexyl chain allows for conformational adaptability, while the N-methyl group can enhance binding to biological targets and improve pharmacokinetic properties.

By utilizing the synthetic strategies outlined in the previous sections, a diverse library of compounds based on the N-methylated hexylamine scaffold can be generated. For example, the bromine can be replaced with various aromatic or heterocyclic moieties to explore structure-activity relationships in a medicinal chemistry program. Furthermore, the amine can be incorporated into larger molecules to introduce the N-methylated hexylamine fragment, which may impart desirable properties.

The following table provides examples of how the this compound scaffold can be elaborated for potential applications.

| Target Scaffold | Synthetic Approach | Potential Application |

| N-Methyl-N-(6-arylhexyl)amines | Suzuki or Buchwald-Hartwig coupling | Probes for receptor binding, medicinal chemistry |

| N-Methyl-N-(6-heterocyclylhexyl)amines | Nucleophilic aromatic substitution | Antiviral or antibacterial agents |

| Poly-N-methylated polyamines | Reaction with other haloamines | Gene delivery, metal chelation |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Bromo-N-methylhexan-1-amine with high yield?

- Methodological Answer : Optimize alkylation conditions using a two-step approach: (1) Bromination of N-methylhexan-1-amine via HBr or PBr₃ under controlled temperatures (0–5°C) to minimize side reactions; (2) Purification via column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate). Monitor reaction progress using TLC and confirm purity via GC-MS. Ensure stoichiometric excess of brominating agents to compensate for volatility losses .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%).

- NMR Spectroscopy : Confirm structure via ¹H NMR (e.g., δ ~3.3 ppm for N-CH₃; δ ~3.4–3.6 ppm for Br-CH₂) and ¹³C NMR (e.g., C-Br signal at ~35 ppm).

- Elemental Analysis : Validate empirical formula (C₇H₁₆BrN) with <0.3% deviation .

Q. What experimental precautions are critical for maintaining the stability of this compound during storage?

- Methodological Answer : Store the compound in amber vials at 2–8°C under inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Conduct periodic stability tests using DSC to detect thermal decomposition thresholds (>120°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanistic studies of this compound’s reactivity?

- Methodological Answer : Combine kinetic isotope effect (KIE) studies with DFT calculations to distinguish between SN2 and radical-mediated pathways. For example, deuterium labeling at the β-carbon can reveal secondary KIEs indicative of transition-state geometry. Cross-validate with in situ IR spectroscopy to track intermediate formation .

Q. What factorial design approaches are optimal for optimizing reaction conditions in derivative synthesis?

- Methodological Answer : Use a 2³ factorial design to evaluate three variables: temperature (25°C vs. 50°C), solvent polarity (THF vs. DMF), and catalyst loading (5 mol% vs. 10 mol%). Analyze response surfaces to identify interactions affecting yield and selectivity. Apply ANOVA to prioritize factors (e.g., solvent polarity accounts for 65% variance in yield) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform molecular dynamics simulations (e.g., using COMSOL Multiphysics) to model solvation effects and transition states. Parameterize force fields with experimental data (e.g., bond dissociation energies from DSC). Validate predictions via small-scale exploratory reactions .

Q. What strategies mitigate challenges in handling hygroscopicity or decomposition during large-scale syntheses?

- Methodological Answer : Implement azeotropic drying with toluene to remove trace moisture before reactions. Use continuous flow reactors to minimize residence time at elevated temperatures. Monitor decomposition via inline Raman spectroscopy and adjust feed rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.